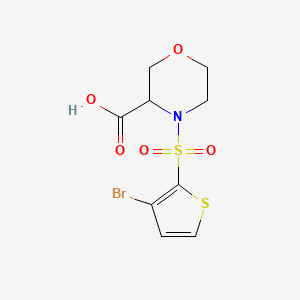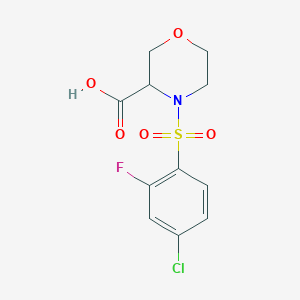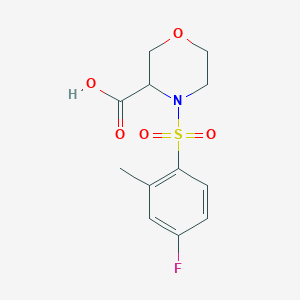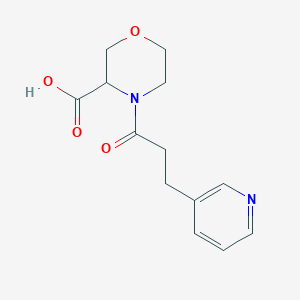
4-(3-Bromothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Bromothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid, also known as BSMC, is a chemical compound that has been widely used in scientific research due to its unique properties. BSMC is a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell growth, proliferation, and differentiation.
Mécanisme D'action
4-(3-Bromothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid is a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell growth, proliferation, and differentiation. 4-(3-Bromothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid binds to the ATP-binding site of CK2 and prevents the phosphorylation of its downstream targets. This leads to the inhibition of various cellular processes that are regulated by CK2.
Biochemical and Physiological Effects:
4-(3-Bromothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid has been shown to have various biochemical and physiological effects, including the inhibition of cell growth, proliferation, and differentiation. 4-(3-Bromothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid has also been shown to reduce oxidative stress and inflammation, which are involved in various diseases such as cancer and neurodegenerative diseases. 4-(3-Bromothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid has also been shown to have antiviral effects by inhibiting the replication of viruses such as HIV and hepatitis C virus.
Avantages Et Limitations Des Expériences En Laboratoire
4-(3-Bromothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid has several advantages for lab experiments, including its high potency and specificity for CK2 inhibition. 4-(3-Bromothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid is also stable under physiological conditions and can be easily synthesized in the lab. However, 4-(3-Bromothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid also has limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for 4-(3-Bromothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid research, including the development of more potent and selective CK2 inhibitors based on the 4-(3-Bromothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid structure. 4-(3-Bromothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid could also be used as a lead compound for the development of new drugs for various diseases such as cancer and neurodegenerative diseases. Further research is also needed to understand the mechanism of action of 4-(3-Bromothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid and its downstream targets in various cellular processes.
Méthodes De Synthèse
The synthesis of 4-(3-Bromothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid involves several steps, including the reaction of 2-aminothiophenol with 3-bromopropionyl chloride to form 3-bromo-2-((2-hydroxyphenyl)thio)propanoic acid. This intermediate is then reacted with morpholine and sulfur trioxide to form 4-(3-Bromothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid. The overall yield of 4-(3-Bromothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid is around 50%, and the purity can be further increased by recrystallization.
Applications De Recherche Scientifique
4-(3-Bromothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid has been used in various scientific research fields, including cancer research, neurodegenerative disease research, and infectious disease research. In cancer research, 4-(3-Bromothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid has been shown to inhibit the growth and proliferation of cancer cells by targeting the CK2 pathway. In neurodegenerative disease research, 4-(3-Bromothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In infectious disease research, 4-(3-Bromothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid has been shown to inhibit the replication of viruses such as HIV and hepatitis C virus.
Propriétés
IUPAC Name |
4-(3-bromothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO5S2/c10-6-1-4-17-9(6)18(14,15)11-2-3-16-5-7(11)8(12)13/h1,4,7H,2-3,5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDWOEWVNONUMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1S(=O)(=O)C2=C(C=CS2)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(4-Fluorophenyl)methylsulfonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581161.png)
![7-[2-(Cyclohexen-1-yl)acetyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581173.png)
![7-(1,3-Thiazole-4-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581183.png)
![7-(3-Methylfuran-2-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581188.png)
![7-(5-Bromofuran-2-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581201.png)
![2-[(3-Bromo-2-methylbenzoyl)amino]-2-cyclopropylpropanoic acid](/img/structure/B7581202.png)
![7-(2,3-dihydro-1H-inden-5-ylmethyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581208.png)
![7-[[3-(Trifluoromethyl)phenyl]methyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581215.png)


![N-[2-(aminomethyl)phenyl]-1-cyanopropane-1-sulfonamide](/img/structure/B7581256.png)
![3-bromo-2-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B7581257.png)
![4-[3-(Triazol-1-yl)propanoyl]morpholine-3-carboxylic acid](/img/structure/B7581260.png)
